Cas no 73628-29-2 (Benzenethiol, 2-amino-3-fluoro-)

Benzenethiol, 2-amino-3-fluoro- is a fluorinated aromatic thiol derivative characterized by the presence of both an amino (–NH₂) and a fluoro (–F) substituent on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the synergistic effects of the electron-donating amino group and the electron-withdrawing fluorine atom. The thiol (–SH) functionality provides a reactive handle for further derivatization, making it a versatile intermediate for the preparation of sulfur-containing compounds. Its structural features may also enhance binding affinity in medicinal chemistry applications, particularly in the design of enzyme inhibitors or receptor modulators.
Benzenethiol, 2-amino-3-fluoro- structure
73628-29-2 structure
Product Name:Benzenethiol, 2-amino-3-fluoro-
CAS No:73628-29-2
MF:C6H6FNS
MW:143.181943416595
CID:542181
PubChem ID:13721976
Update Time:2025-05-20

Benzenethiol, 2-amino-3-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 2-amino-3-fluoro-
    • 2-amino-3-fluorobenzenethiol
    • SCHEMBL102230
    • 73628-29-2
    • 2-amino-3-fluorobenzene-1-thiol
    • DTXSID40547626
    • FT-0706606
    • EN300-75191
    • CS-0260438
    • DB-181959
    • Inchi: 1S/C6H6FNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
    • InChI Key: ORKWZOSBZMKGAD-UHFFFAOYSA-N
    • SMILES: SC1C=CC=C(C=1N)F

Computed Properties

  • Exact Mass: 143.02049853g/mol
  • Monoisotopic Mass: 143.02049853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 27Ų

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Additional information on Benzenethiol, 2-amino-3-fluoro-

Benzenethiol, 2-amino-3-fluoro (CAS No. 73628-29-2): A Comprehensive Overview

Benzenethiol, 2-amino-3-fluoro, also known by its CAS registry number 73628-29-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzenethiol, characterized by the presence of an amino group at the 2-position and a fluoro substituent at the 3-position on the benzene ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.

The synthesis of Benzenethiol, 2-amino-3-fluoro typically involves multi-step organic reactions, often utilizing intermediates such as fluorobenzene derivatives and subsequent nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. Researchers have explored various catalysts, including transition metal catalysts and enzymes, to optimize the synthesis process. These developments have been documented in several high-impact journals, highlighting the compound's potential for large-scale production.

In terms of chemical properties, Benzenethiol, 2-amino-3-fluoro exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate. Its fluorescence properties have been studied extensively, revealing potential applications in sensing technologies. For instance, studies published in Nature Communications and Angewandte Chemie have demonstrated its ability to act as a fluorescent probe for detecting specific analytes in complex matrices. The amino group enhances the compound's reactivity, making it suitable for applications in drug delivery systems and bioconjugation.

The electronic properties of Benzenethiol, 2-amino-3-fluoro are influenced by the electron-withdrawing fluoro group and the electron-donating amino group. This creates a unique electronic environment that has been exploited in the development of advanced materials. For example, researchers have incorporated this compound into conductive polymers and self-assembled monolayers (SAMs) to enhance their electrical properties. Recent findings published in Advanced Materials suggest that these materials could be used in next-generation electronic devices, such as flexible sensors and organic light-emitting diodes (OLEDs).

Beyond its chemical applications, Benzenethiol, 2-amino-3-fluoro has shown promise in biological systems. Preclinical studies indicate that it may possess anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals. Collaborative research between chemists and pharmacologists has focused on modifying the compound's structure to improve its bioavailability and reduce toxicity. These efforts are detailed in recent issues of Bioorganic Chemistry, where researchers propose potential pathways for drug development.

In conclusion, Benzenethiol, 2-amino-3-fluoro (CAS No. 73628-29-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables diverse functionalities, from sensing technologies to advanced materials and biomedical applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future innovations across various industries.

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